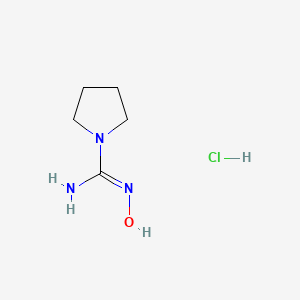
N'-hydroxypyrrolidine-1-carboximidamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-hydroxypyrrolidine-1-carboximidamide hydrochloride: is a chemical compound with the molecular formula C5H11N3O and a molecular weight of 165.62 g/mol1-pyrrolidinecarboximidamide, N'-hydroxy- . This compound is a derivative of pyrrolidine and is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The compound can be synthesized through the reaction of pyrrolidine with hydroxylamine under acidic conditions. The reaction typically involves heating the mixture to facilitate the formation of the desired product.
Industrial Production Methods: : On an industrial scale, the compound is produced using optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors and controlled temperature and pressure conditions to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions: : N'-hydroxypyrrolidine-1-carboximidamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: : For oxidation reactions, common reagents include hydrogen peroxide and various oxidizing agents. Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride. Substitution reactions can be carried out using nucleophiles and electrophiles under specific conditions.
Major Products Formed: : The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: : In chemistry, N'-hydroxypyrrolidine-1-carboximidamide hydrochloride is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: : In biological research, the compound is utilized in the study of enzyme mechanisms and as a tool for probing biological systems.
Industry: : In the industrial sector, it is used in the production of various chemicals and materials due to its reactivity and versatility.
Mecanismo De Acción
The mechanism by which N'-hydroxypyrrolidine-1-carboximidamide hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand for certain receptors and enzymes, influencing biological processes and chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds: : Some compounds similar to N'-hydroxypyrrolidine-1-carboximidamide hydrochloride include N'-hydroxypiperidine-1-carboximidamide and N'-hydroxy-1-pyrrolidincarboximidamid .
Uniqueness: : this compound is unique in its chemical structure and reactivity, making it suitable for specific applications where other similar compounds may not be as effective.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
2172607-40-6 |
|---|---|
Fórmula molecular |
C5H12ClN3O |
Peso molecular |
165.62 g/mol |
Nombre IUPAC |
N'-hydroxypyrrolidine-1-carboximidamide;hydrochloride |
InChI |
InChI=1S/C5H11N3O.ClH/c6-5(7-9)8-3-1-2-4-8;/h9H,1-4H2,(H2,6,7);1H |
Clave InChI |
RATSYOPNBOAFLV-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=NO)N.Cl |
SMILES canónico |
C1CCN(C1)C(=NO)N.Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


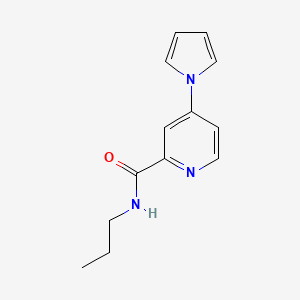

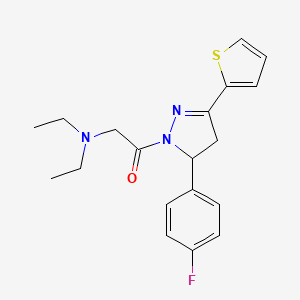
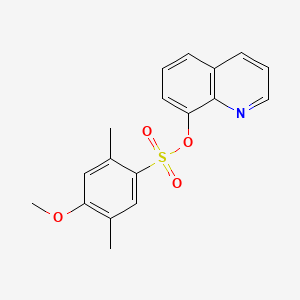
![Ethyl ((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate](/img/structure/B2847147.png)
![2-[(2-Methylbutan-2-yl)amino]propanoic acid hydrochloride](/img/structure/B2847150.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B2847151.png)
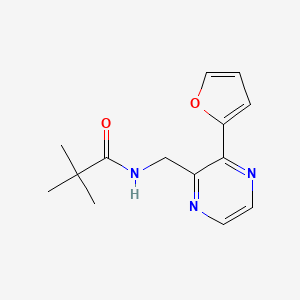
![3-fluoropropyl 4-{2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-yl}phenyl ether](/img/structure/B2847155.png)
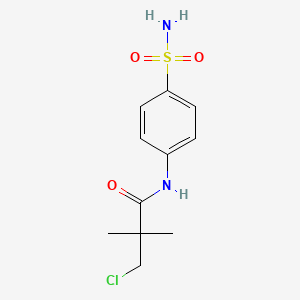
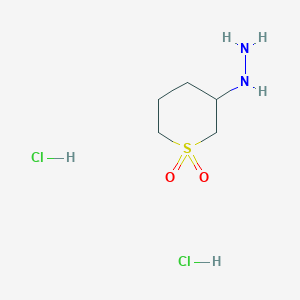
![N-{2-[bis(propan-2-yl)amino]ethyl}-1-(2-chloropyridine-4-carbonyl)piperidine-4-carboxamide](/img/structure/B2847160.png)
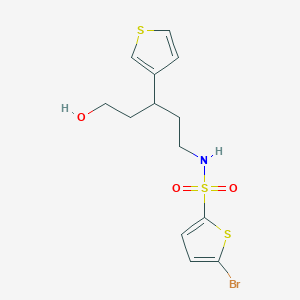
![4-[1-[2-Chloro-5-(methylamino)benzoyl]piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2847164.png)
